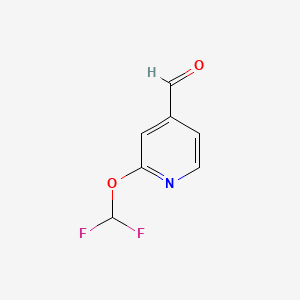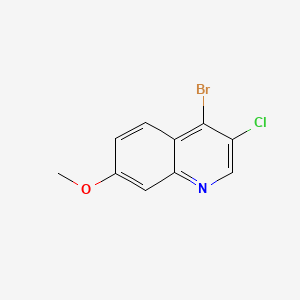
4-Bromo-3-chloro-7-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-chloro-7-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClNO and a molecular weight of 272.53 g/mol It is characterized by a quinoline ring structure substituted with bromine, chlorine, and methoxy groups at positions 4, 3, and 7, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-7-methoxyquinoline can be achieved through several methods. One common approach involves the use of 4-hydroxy-7-methoxyquinoline as a starting material. The compound undergoes halogenation reactions using N-chlorosuccinimide (NCS) and tribromooxyphosphorus to introduce the chlorine and bromine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-chloro-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-3-chloro-7-methoxyquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with antimalarial, antibacterial, and antitumor properties.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in research to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-chloro-7-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives synthesized from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-chloro-6-methoxyquinoline: Similar structure with a methoxy group at position 6 instead of 7.
4-Bromo-7-methoxyquinoline: Lacks the chlorine atom at position 3.
4-Bromo-8-chloro-5-methoxyquinoline: Different substitution pattern with methoxy at position 5 and chlorine at position 8.
Uniqueness
4-Bromo-3-chloro-7-methoxyquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, provides distinct properties that can be exploited in various applications.
Propriétés
IUPAC Name |
4-bromo-3-chloro-7-methoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-9(4-6)13-5-8(12)10(7)11/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUVEBXTLZJXMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672645 |
Source


|
| Record name | 4-Bromo-3-chloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208452-88-3 |
Source


|
| Record name | 4-Bromo-3-chloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
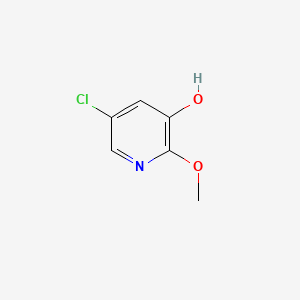



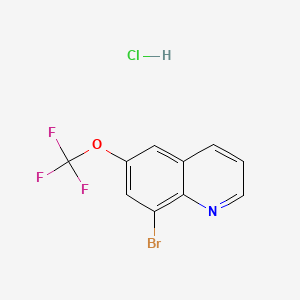
![1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B572251.png)
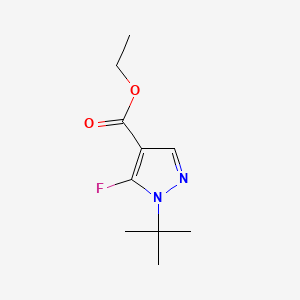
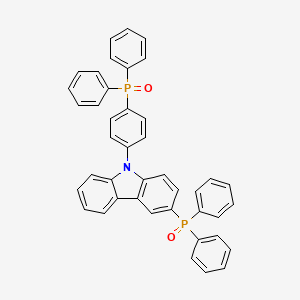
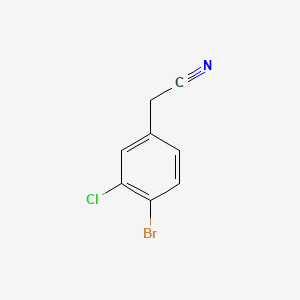

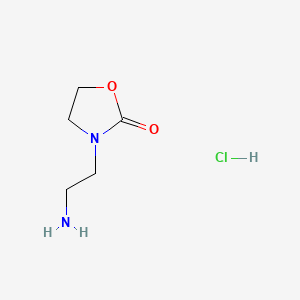
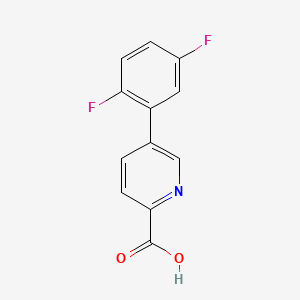
![7-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B572262.png)
